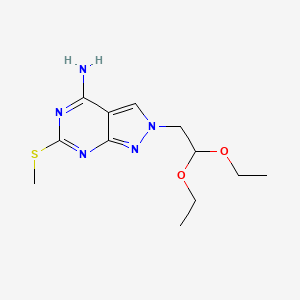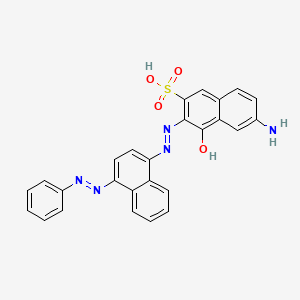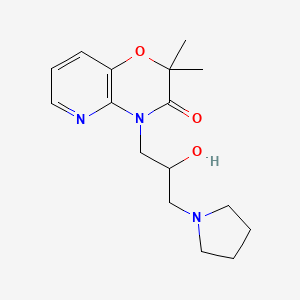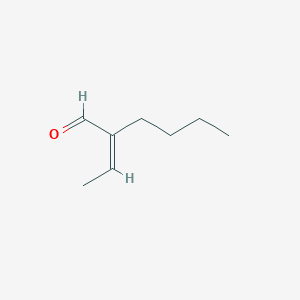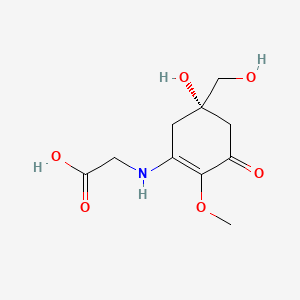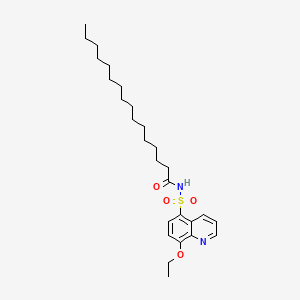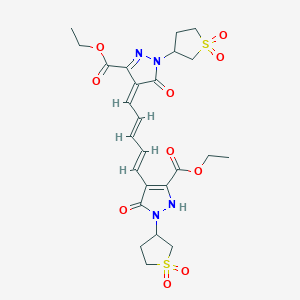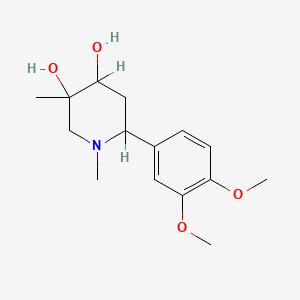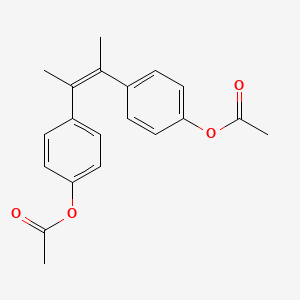
5-(3(R)-(((2(S)-trans-Methyl-1,1-dioxotetrahydro-3(R)-thienyloxy)carbonyl)amino)-4-(phenylthio)-2(R)-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6(R)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(3®-(((2(S)-trans-Methyl-1,1-dioxotetrahydro-3®-thienyloxy)carbonyl)amino)-4-(phenylthio)-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide” is a complex organic molecule that features multiple functional groups, including thienyl, phenylthio, hydroxy, and carboxamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A possible synthetic route could include:
Formation of the thienyloxycarbonyl intermediate: This step involves the reaction of a thienyl derivative with a carbonyl compound under basic conditions.
Introduction of the phenylthio group: This can be achieved through a nucleophilic substitution reaction using a phenylthiol reagent.
Formation of the hydroxybutyl chain: This step may involve the use of a hydroxyalkylation reaction.
Coupling with the octahydrothieno(3,2-c)pyridine ring: This step requires a coupling reagent such as a carbodiimide to form the final amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylthio group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, pyridinium chlorochromate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiols, amines, alcohols.
Major Products
Oxidation products: Ketones or aldehydes.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thienyl and phenylthio groups.
Medicine: Potential therapeutic applications due to its complex structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The thienyl and phenylthio groups could play a role in binding to the active site of enzymes or receptors, while the hydroxy and carboxamide groups could be involved in hydrogen bonding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(3®-(((2(S)-trans-Methyl-1,1-dioxotetrahydro-3®-thienyloxy)carbonyl)amino)-4-(phenylthio)-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide: Similar in structure but may have different substituents on the thienyl or phenylthio groups.
Other thienyl derivatives: Compounds with similar thienyl groups but different functional groups.
Uniqueness
This compound is unique due to its combination of multiple functional groups, which can confer specific reactivity and biological activity. The presence of both thienyl and phenylthio groups, along with the hydroxy and carboxamide functionalities, makes it a versatile molecule for various applications.
Eigenschaften
CAS-Nummer |
169273-54-5 |
|---|---|
Molekularformel |
C28H43N3O6S3 |
Molekulargewicht |
613.9 g/mol |
IUPAC-Name |
[(2S,3R)-2-methyl-1,1-dioxothiolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate |
InChI |
InChI=1S/C28H43N3O6S3/c1-18-24(11-13-40(18,35)36)37-27(34)29-21(17-39-20-8-6-5-7-9-20)23(32)16-31-15-19-10-12-38-25(19)14-22(31)26(33)30-28(2,3)4/h5-9,18-19,21-25,32H,10-17H2,1-4H3,(H,29,34)(H,30,33)/t18-,19+,21-,22-,23+,24+,25-/m0/s1 |
InChI-Schlüssel |
SSAWLODCPROYGG-PFDRMGOISA-N |
Isomerische SMILES |
C[C@H]1[C@@H](CCS1(=O)=O)OC(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCS[C@H]4C[C@H]3C(=O)NC(C)(C)C)O |
Kanonische SMILES |
CC1C(CCS1(=O)=O)OC(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCSC4CC3C(=O)NC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



